4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 3rd and 5th positions, and a nitrophenyl group at the 1st position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s reported that 4-bromopyrazole, a related compound, inhibits oxidative phosphorylation and atp-32p exchange reaction . This suggests that 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole might interact with its targets in a similar manner, affecting energy production and utilization within cells.
Result of Action
The related compound 4-bromopyrazole has been reported to inhibit energy-dependent and independent calcium uptake , which could potentially lead to changes in cellular calcium homeostasis.
Biochemical Analysis
Biochemical Properties
4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole is a heteroaryl halide . It has been reported to react with titanium tetrachloride to afford binary adducts . It is also reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy dependent and independent calcium uptake .
Cellular Effects
It is known to inhibit oxidative phosphorylation and calcium uptake, which could potentially impact various cellular processes .
Molecular Mechanism
Its ability to inhibit oxidative phosphorylation suggests that it may interact with enzymes involved in this process .
Metabolic Pathways
Its inhibition of oxidative phosphorylation suggests that it may interact with metabolic pathways related to energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the reaction of 4-bromopyrazole with nitric acid or a nitrating mixture under controlled conditions to introduce the nitrophenyl group . The reaction conditions, such as temperature and concentration of nitric acid, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using advanced reactors and continuous flow systems to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrophenyl group can undergo reduction to form amino derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products:
Amino Derivatives: Formed by the reduction of the nitrophenyl group.
Substituted Pyrazoles: Formed by nucleophilic substitution of the bromine atom.
Scientific Research Applications
Chemistry: 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: It is studied for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, it is used in the development of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties .
Comparison with Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole-1-carbodithioates: These compounds have similar structural features but differ in their functional groups.
1-Phenyl-4-nitropyrazoles: These compounds share the nitrophenyl group but have different substituents on the pyrazole ring.
Uniqueness: 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole is unique due to the combination of its bromine, methyl, and nitrophenyl substituents. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-11(12)8(2)14(13-7)9-3-5-10(6-4-9)15(16)17/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSGBNRINWZGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.